molecular formula C8H9N5O B13060635 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13060635
M. Wt: 191.19 g/mol
InChI Key: KLCUKOXTCLUYAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often employ high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position .

Scientific Research Applications

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Biological Activity

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its anticancer, antibacterial, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate cyanoacetamides with amines in the presence of acetic anhydride followed by cyclization steps. This method yields various derivatives that can be further modified to enhance biological activity. For instance, one study reported a straightforward synthesis route that produced high yields of related compounds, demonstrating the versatility of this chemical framework for drug development .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, a recent study screened a library of synthesized pyrazolo[1,5-a]pyrimidines against human breast cancer cell lines (MCF-7) using the MTT assay. The results showed varying degrees of growth inhibition, with some derivatives achieving IC50 values comparable to established anticancer drugs .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-725.0
5-(2-Ethoxy-2-oxoethyl)-7-hydroxy-2-methylMDA-MB-23115.34
2-[(4-Methoxyphenyl)amino]-5,7-dimethyl-N-phenylRFX 39318.0

Antibacterial Activity

The antibacterial properties of pyrazolo[1,5-a]pyrimidines have also been investigated. A study evaluating various derivatives found that some exhibited potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated the highest antibacterial activity with a minimum inhibitory concentration (MIC) of 312 µM .

Table 2: Antibacterial Activity of Selected Pyrazolo[1,5-a]pyrimidines

CompoundBacteriaZone of Inhibition (mm)MIC (µM)
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateBacillus subtilis23.0 ± 1.4312
Ethyl 5-(2-Ethoxy-2-oxoethyl)-7-hydroxy-2-methylStaphylococcus aureus20.0 ± 2.0400

Antioxidant Activity

In addition to anticancer and antibacterial effects, pyrazolo[1,5-a]pyrimidines have shown promising antioxidant activities. The DPPH radical scavenging assay revealed that certain derivatives possess strong antioxidant properties comparable to ascorbic acid .

Table 3: Antioxidant Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundIC50 (µM)
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate15.34
Ascorbic Acid13.53

Case Studies

Several case studies have documented the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Research : A study explored the effects of various pyrazolo[1,5-a]pyrimidine derivatives on multiple cancer cell lines and reported significant growth inhibition across several types .
  • Antibacterial Screening : Another investigation focused on the antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C8H9N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h1-2,4H,3,9H2,(H2,10,14)

InChI Key

KLCUKOXTCLUYAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)N)N=C1)CN

Origin of Product

United States

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